molecular formula C15H10O5 B165497 1,8-Dihydroxy-4-hydroxymethylanthraquinone CAS No. 128341-04-8

1,8-Dihydroxy-4-hydroxymethylanthraquinone

Cat. No.: B165497
CAS No.: 128341-04-8
M. Wt: 270.24 g/mol
InChI Key: WLOAMJAMSFVOOZ-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-4-hydroxymethylanthraquinone is an organic compound with the molecular formula C15H10O5. It is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at positions 1 and 8, and a hydroxymethyl group at position 4. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dihydroxy-4-hydroxymethylanthraquinone can be synthesized through several methods. One common approach involves the hydroxylation of anthraquinone derivatives. For instance, starting from 1,8-dihydroxyanthraquinone, the hydroxymethyl group can be introduced at position 4 using formaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxy-4-hydroxymethylanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,8-Dihydroxy-4-hydroxymethylanthraquinone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer potential.

    Industry: It is used in the production of dyes, pigments, and other colorants

Mechanism of Action

The mechanism of action of 1,8-Dihydroxy-4-hydroxymethylanthraquinone involves its interaction with cellular components. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell damage and apoptosis. The compound also interacts with various molecular targets, including enzymes and DNA, disrupting cellular processes and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dihydroxy-4-hydroxymethylanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dihydroxy-1-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-6-7-4-5-10(18)13-11(7)14(19)8-2-1-3-9(17)12(8)15(13)20/h1-5,16-18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOAMJAMSFVOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155854
Record name 1,8-Dihydroxy-4-hydroxymethylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128341-04-8
Record name 1,8-Dihydroxy-4-hydroxymethylanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128341048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Dihydroxy-4-hydroxymethylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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